molecular formula C10H13NO5 B145441 N-(Cyclopentyloxycarbonyloxy)succinimide CAS No. 128595-07-3

N-(Cyclopentyloxycarbonyloxy)succinimide

Cat. No. B145441
M. Wt: 227.21 g/mol
InChI Key: MKHDXOXWZKDUKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of succinimide derivatives can be catalyzed by N-heterocyclic carbene (NHC), as described in the first paper. This method features the use of readily available catalysts, low catalyst loading, and mild reaction conditions, which could potentially be applied to the synthesis of N-(Cyclopentyloxycarbonyloxy)succinimide .

Molecular Structure Analysis

While the molecular structure of N-(Cyclopentyloxycarbonyloxy)succinimide is not directly analyzed in the papers, the structure of succinimide derivatives is implied to be a key focus in the synthesis process. The NHC-catalyzed ring expansion of 4-formyl-beta-lactams to form succinimide derivatives suggests that the molecular structure of these compounds is amenable to modification through catalytic processes .

Chemical Reactions Analysis

The second paper provides information on the reactivity of N-acylsuccinimides, which are examined as potential acylating agents. The study reports on the hydrolysis and aminolysis reactions of various N-acylsuccinimides, indicating that these compounds are water-soluble, relatively slow to hydrolyze, yet reactive enough to acylate amines in aqueous solutions . This information could be relevant to understanding the reactivity of N-(Cyclopentyloxycarbonyloxy)succinimide in similar conditions.

Physical and Chemical Properties Analysis

The third paper discusses Succinimide-N-sulfonic acid (SuSA), which is synthesized by reacting succinimide with chlorosulfonic acid. SuSA is reported to be an efficient catalyst for the chemoselective trimethylsilylation of alcohols and phenols, performed under mild conditions with excellent yields . This highlights the potential for succinimide derivatives to act as catalysts in chemical reactions, which may extend to the physical and chemical properties of N-(Cyclopentyloxycarbonyloxy)succinimide.

Relevant Case Studies

No specific case studies involving N-(Cyclopentyloxycarbonyloxy)succinimide are provided in the papers. However, the studies mentioned offer insights into the synthesis and reactivity of closely related succinimide compounds, which could serve as a basis for further research and case studies on N-(Cyclopentyloxycarbonyloxy)succinimide .

Scientific Research Applications

1. Chirality Control in Organic Synthesis

Research by Di Iorio et al. (2014) demonstrated the use of N-(2-t-butylphenyl)succinimides in the remote control of axial chirality. This process involved vinylogous Michael addition to N-(2-t-butylphenyl)maleimides, leading to atropisomeric succinimides with adjacent stereocenters, which is significant in enantioselective synthesis (Di Iorio et al., 2014).

2. Polyimide Synthesis

Caulfield et al. (1998) described the synthesis of N-(hydroxyphenyl) succinimides and their reaction with hexamethylenetetramine (HMTA). These compounds served as models for polyimide/HMTA systems, contributing to the understanding of polymer chemistry (Caulfield et al., 1998).

3. Biomedical Research

Ahmad et al. (2020) synthesized succinimide derivatives and evaluated their biological activities, including inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase, and antioxidant properties. This research highlights the potential of succinimide derivatives in biomedical applications (Ahmad et al., 2020).

4. Synthesis of Antimicrobial and Anticholinesterase Agents

Sadiq et al. (2015) focused on the synthesis of ketoesters derivatives of succinimides, assessing their anticholinesterase and antioxidant potentials. These compounds showed significant biological activity, suggesting their application in the management of diseases like Alzheimer’s (Sadiq et al., 2015).

5. Structural Analysis of Succinimide Derivatives

Zhao et al. (2020) conducted a comprehensive analysis of the biological activities of succinimide derivatives. They explored their use as anticonvulsant, anti-inflammatory, antitumor, antimicrobial agents, and enzyme inhibitors, providing a significant contribution to medicinal chemistry (Zhao et al., 2020).

6. Surface Modification in Biosensors

Deepu et al. (2009) studied the use of succinimide in the surface modification of SU-8, an epoxy-based polymer used in biosensors. They demonstrated the covalent immobilization of biomolecules on SU-8 surfaces, enhancing its application in biosensor technology (Deepu et al., 2009).

7. Solubility Studies in Pharmaceutical Research

Wu et al. (2018) investigated the solubility of N-(9-fluorenylmethoxycarbonyloxy)succinimide in various solvents, providing essential data for pharmaceutical formulations and drug delivery systems (Wu et al., 2018).

8. Intramolecular Cyclization in Protein Research

Lee et al. (2021) explored the use of DMTMM for intramolecular cyclization of acidic residues in peptides/proteins, contributing to research in protein aging and biopharmaceuticals (Lee et al., 2021).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

cyclopentyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c12-8-5-6-9(13)11(8)16-10(14)15-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDXOXWZKDUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579715
Record name 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclopentyloxycarbonyloxy)succinimide

CAS RN

128595-07-3
Record name Cyclopentyl 2,5-dioxo-1-pyrrolidinyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128595-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, cyclopentyl 2,5-dioxo-1-pyrrolidinyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AN Matthew, J Zephyr, CJ Hill, M Jahangir… - Journal of medicinal …, 2017 - ACS Publications
A substrate envelope-guided design strategy is reported for improving the resistance profile of HCV NS3/4A protease inhibitors. Analogues of 5172-mcP1P3 were designed by …
Number of citations: 41 pubs.acs.org
LN Rusere, AN Matthew, GJ Lockbaum… - ACS Medicinal …, 2018 - ACS Publications
A series of linear HCV NS3/4A protease inhibitors was designed by eliminating the P2–P4 macrocyclic linker in grazoprevir, which, in addition to conferring conformational flexibility, …
Number of citations: 16 pubs.acs.org
AN Matthew - 2018 - repository.escholarship.umassmed …
The Hepatitis C virus (HCV) NS3/4A protease inhibitors (PIs) have become a mainstay of newer all-oral combination therapies. Despite improvements in potency of this inhibitor class, …

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